1-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole
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Overview
Description
1-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole involves multiple steps, including the formation of the pyrimidine and pyrazole rings, followed by their fusion with the cyclopenta and pyrrolo moieties. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrimidine ring can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and carboxylic acids.
Condensation Reactions: The pyrazole ring is typically synthesized via condensation reactions involving hydrazines and β-diketones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives .
Scientific Research Applications
1-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Triazolo[4,3-a]quinoxalines: These compounds have a fused triazole and quinoxaline ring system and are studied for their antiviral and antimicrobial properties.
Pyrido[2,3-d]pyrimidines: These compounds are known for their antiproliferative and antimicrobial activities.
Uniqueness
1-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H24N6O |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C19H24N6O/c1-12-21-16-5-3-4-15(16)18(22-12)24-8-13-10-25(11-14(13)9-24)19(26)17-6-7-20-23(17)2/h6-7,13-14H,3-5,8-11H2,1-2H3 |
InChI Key |
UOMLFEXDLFVTNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5=CC=NN5C |
Origin of Product |
United States |
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